molecular formula C14H11Cl2NO B251839 2,3-dichloro-N-(4-methylphenyl)benzamide

2,3-dichloro-N-(4-methylphenyl)benzamide

Cat. No. B251839
M. Wt: 280.1 g/mol
InChI Key: ZRTJZOOCBKJYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(4-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its unique properties and potential applications. In

Mechanism of Action

The exact mechanism of action of 2,3-dichloro-N-(4-methylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to modulate dopamine receptors, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
2,3-dichloro-N-(4-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces the expression of p21 and p27, which are cell cycle regulatory proteins. It also activates caspase-3, a protein involved in apoptosis. In neuropharmacology, it has been shown to modulate dopamine receptors and increase dopamine release. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dichloro-N-(4-methylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurological disorders. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2,3-dichloro-N-(4-methylphenyl)benzamide. One direction is to further investigate its mechanism of action, particularly in cancer cells and dopamine receptors. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, researchers may investigate the development of new derivatives of 2,3-dichloro-N-(4-methylphenyl)benzamide with improved therapeutic properties.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(4-methylphenyl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then treated with 2,3-dichloroaniline to form the final product.

Scientific Research Applications

2,3-dichloro-N-(4-methylphenyl)benzamide has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. It has shown potential as a therapeutic agent for the treatment of different types of cancer, including breast, lung, and prostate cancer. In neuropharmacology, it has been studied for its effects on dopamine receptors and as a potential treatment for Parkinson's disease. Additionally, it has been used in drug discovery as a lead compound for the development of new drugs.

properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2,3-dichloro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-5-7-10(8-6-9)17-14(18)11-3-2-4-12(15)13(11)16/h2-8H,1H3,(H,17,18)

InChI Key

ZRTJZOOCBKJYQA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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